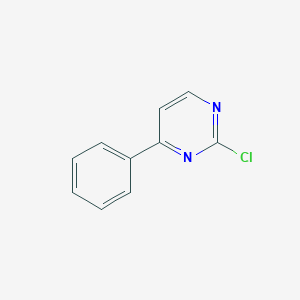

2-Chloro-4-phenylpyrimidine

Descripción

Propiedades

IUPAC Name |

2-chloro-4-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZYJKNISGEWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345536 | |

| Record name | 2-Chloro-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13036-50-5 | |

| Record name | 2-Chloro-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-phenylpyrimidine (CAS Number: 13036-50-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-phenylpyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core, a privileged scaffold in numerous biologically active molecules, combined with a reactive chlorine atom at the 2-position and a phenyl group at the 4-position, makes it a valuable intermediate for the synthesis of a wide array of complex organic compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications in the development of therapeutic agents.

Chemical and Physical Properties

2-Chloro-4-phenylpyrimidine is a white to off-white or colorless solid at room temperature.[1] It is sparingly soluble in water but exhibits solubility in various organic solvents.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 13036-50-5 | [1][3] |

| Molecular Formula | C₁₀H₇ClN₂ | [4] |

| Molecular Weight | 190.63 g/mol | [1] |

| Appearance | White to off-white/colorless solid | [1] |

| Melting Point | 86 °C | [1] |

| Boiling Point | 368.3 °C at 760 mmHg | [1] |

| Density | 1.245 g/cm³ | [1] |

| Flash Point | 208.1 °C | [1] |

| pKa (predicted) | 1.00 ± 0.13 (for 2-phenylpyrimidine) | [1] |

| Solubility | Sparingly soluble in water | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Chloro-4-phenylpyrimidine.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Chloro-4-phenylpyrimidine in CDCl₃ typically shows the following signals:

-

δ 8.63 (d, J = 5.3 Hz, 1H): This doublet corresponds to the proton at the 6-position of the pyrimidine ring.

-

δ 8.07–8.10 (m, 2H): This multiplet represents the two ortho-protons of the phenyl group.

-

δ 7.64 (d, J = 5.3 Hz, 1H): This doublet is assigned to the proton at the 5-position of the pyrimidine ring.

-

δ 7.48–7.54 (m, 3H): This multiplet corresponds to the meta- and para-protons of the phenyl group.

¹³C NMR Spectroscopy

-

Pyrimidine Ring:

-

C2 (bearing Cl): ~161 ppm

-

C4 (bearing phenyl): ~164 ppm

-

C5: ~115 ppm

-

C6: ~158 ppm

-

-

Phenyl Ring:

-

C1' (ipso): ~136 ppm

-

C2'/C6' (ortho): ~128 ppm

-

C3'/C5' (meta): ~129 ppm

-

C4' (para): ~131 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-4-phenylpyrimidine is expected to exhibit characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations.[8][9][10]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1400 cm⁻¹: Aromatic C=C and pyrimidine ring C=N stretching vibrations.

-

~850-550 cm⁻¹: C-Cl stretching.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, 2-Chloro-4-phenylpyrimidine would exhibit a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z 192 with approximately one-third the intensity of the M⁺ peak is expected.[11][12][13][14] Common fragmentation patterns would involve the loss of a chlorine radical or the cleavage of the pyrimidine ring.[11][15]

Synthesis

2-Chloro-4-phenylpyrimidine can be synthesized through various methods, with palladium-catalyzed cross-coupling reactions being a modern and efficient approach.

Microwave-Assisted Suzuki Coupling

A highly efficient method for the synthesis of 2-Chloro-4-phenylpyrimidine is the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid. This reaction demonstrates excellent regioselectivity for substitution at the C4 position.

Experimental Protocol:

-

Reactants: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.5 mol%).

-

Solvent: A mixture of dioxane and water.

-

Procedure:

-

Combine 2,4-dichloropyrimidine, phenylboronic acid, potassium carbonate, and the palladium catalyst in a microwave reaction vessel.

-

Add the dioxane/water solvent mixture.

-

Seal the vessel and heat the mixture in a microwave reactor at 100 °C for 15 minutes.

-

After cooling, the reaction mixture is subjected to an aqueous work-up and extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield 2-Chloro-4-phenylpyrimidine.

-

References

- 1. 2-PHENYLPYRIMIDINE CAS#: 7431-45-0 [m.chemicalbook.com]

- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. web.pdx.edu [web.pdx.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. article.sapub.org [article.sapub.org]

- 12. uni-saarland.de [uni-saarland.de]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-phenylpyrimidine. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes potential synthetic and biological pathways.

Core Physicochemical Properties

2-Chloro-4-phenylpyrimidine is a synthetic organic compound featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a phenyl group at the 4-position. Its chemical structure is foundational to its physical and chemical characteristics. The compound is a colorless solid and is sparingly soluble in water.[1]

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂ | [1][2] |

| Molecular Weight | 190.63 g/mol | [1][2] |

| Melting Point | 86 °C | [1] |

| Boiling Point | 368.3 °C at 760 mmHg | [1] |

| Solubility in Water | Sparingly soluble | [1] |

| pKa | Not experimentally determined | |

| logP | Not experimentally determined |

Experimental Protocols

The following sections detail generalized experimental methodologies that can be employed to determine the key physicochemical properties of 2-Chloro-4-phenylpyrimidine and similar compounds.

Synthesis of 2-Chloro-4-phenylpyrimidine

A plausible synthetic route for 2-Chloro-4-phenylpyrimidine can be adapted from general methods for pyrimidine synthesis. One common approach involves the condensation of a β-diketone with an amidine, followed by chlorination.

Step 1: Condensation to form 2-Hydroxy-4-phenylpyrimidine

-

In a round-bottom flask, dissolve phenylbutane-1,3-dione (1 equivalent) in a suitable solvent such as ethanol.

-

Add urea (1.1 equivalents) and a catalytic amount of a strong acid (e.g., concentrated HCl).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

-

The resulting precipitate, 2-hydroxy-4-phenylpyrimidine, is collected by filtration, washed with water, and dried.

Step 2: Chlorination to 2-Chloro-4-phenylpyrimidine

-

In a fume hood, suspend the dried 2-hydroxy-4-phenylpyrimidine (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents).

-

Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.

-

The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure 2-Chloro-4-phenylpyrimidine.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

Determination of Aqueous Solubility

The equilibrium solubility of 2-Chloro-4-phenylpyrimidine in water can be determined by the shake-flask method.

-

An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of 2-Chloro-4-phenylpyrimidine in the saturated aqueous solution is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

A known amount of 2-Chloro-4-phenylpyrimidine is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa value is determined from the half-equivalence point of the resulting titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The lipophilicity of the compound can be determined using the shake-flask method.

-

A known amount of 2-Chloro-4-phenylpyrimidine is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.

-

The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 2-Chloro-4-phenylpyrimidine.

Potential Biological Signaling Pathway

While the specific biological activity of 2-Chloro-4-phenylpyrimidine is not yet established, the 2-phenylpyrimidine scaffold is a known pharmacophore in several classes of bioactive molecules. For instance, some 2-phenylpyrimidine derivatives have been identified as inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. The following diagram illustrates a hypothetical mechanism of action based on this known activity.

This document serves as a foundational guide to the physicochemical properties of 2-Chloro-4-phenylpyrimidine. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in medicinal chemistry and drug development.

References

An In-depth Technical Guide to 2-Chloro-4-phenylpyrimidine: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-phenylpyrimidine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of a wide array of biologically active compounds. Its unique molecular architecture, featuring a reactive chlorine atom and a phenyl group on the pyrimidine core, allows for diverse chemical modifications, making it a valuable scaffold in the design and development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, detailed synthetic protocols, and key applications of 2-Chloro-4-phenylpyrimidine in drug discovery.

Molecular Structure and Chemical Formula

2-Chloro-4-phenylpyrimidine is a substituted pyrimidine with a chlorine atom at the C2 position and a phenyl group at the C4 position of the heterocyclic ring.

Chemical Identifiers:

-

IUPAC Name: 2-chloro-4-phenylpyrimidine

-

CAS Number: 13036-50-5[1]

-

Molecular Formula: C₁₀H₇ClN₂[1]

-

Molecular Weight: 190.63 g/mol [1]

The fundamental structure consists of a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The strategic placement of the chloro and phenyl groups imparts specific reactivity and physical properties to the molecule. The chlorine atom at the 2-position is a good leaving group, making this site susceptible to nucleophilic aromatic substitution (SNAr) reactions. The phenyl group at the 4-position contributes to the molecule's overall lipophilicity and can engage in various intermolecular interactions within a biological target.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2-Chloro-4-phenylpyrimidine is presented below. This information is crucial for its identification, purification, and use in synthetic procedures.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to white solid | [1] |

| Melting Point | 86 °C | [1] |

| Boiling Point | 368.3 °C at 760 mmHg | [1] |

| Density | 1.245 g/cm³ | [1] |

| Solubility | Sparingly soluble in water | [1] |

Spectroscopic Data

While comprehensive, publicly available spectral data for 2-Chloro-4-phenylpyrimidine is limited, characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine and phenyl rings. The pyrimidine protons would appear as doublets or multiplets in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The phenyl protons would also resonate in the aromatic region, with chemical shifts influenced by their position relative to the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the ten carbon atoms. The carbon atoms of the pyrimidine ring would appear at characteristic chemical shifts, with the carbon attached to the chlorine atom (C2) being significantly influenced by the halogen's electronegativity. The phenyl carbons would also show characteristic resonances.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Chloro-4-phenylpyrimidine would exhibit characteristic absorption bands corresponding to its functional groups and structural features. Key expected vibrations include:

-

C=N and C=C stretching vibrations of the pyrimidine and phenyl rings in the 1600-1400 cm⁻¹ region.

-

C-H stretching vibrations of the aromatic rings typically above 3000 cm⁻¹.

-

C-Cl stretching vibration , which is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.63 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be observed, which is a characteristic signature for monochlorinated compounds. Fragmentation patterns would likely involve the loss of the chlorine atom and cleavage of the phenyl group or the pyrimidine ring.

Experimental Protocols: Synthesis of 2-Chloro-4-phenylpyrimidine

The synthesis of 2-Chloro-4-phenylpyrimidine can be achieved through various methods. A common and effective approach involves a two-step process starting from a readily available precursor. The following is a generalized protocol adapted from established methods for the synthesis of 2-chloro-4-substituted pyrimidines.[2]

Two-Step Synthesis from a Hydroxypyrimidine Precursor

This method involves the initial formation of a hydroxypyrimidine, which is subsequently chlorinated.

Step 1: Synthesis of 4-Phenyl-2(1H)-pyrimidinone

This step typically involves the condensation of a benzamidine derivative with a β-ketoester or a related three-carbon component.

-

Materials:

-

Benzamidine hydrochloride

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add benzamidine hydrochloride and diethyl malonate.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl).

-

The resulting precipitate of 4-phenyl-2(1H)-pyrimidinone is collected by filtration, washed with cold ethanol and water, and dried.

-

Step 2: Chlorination of 4-Phenyl-2(1H)-pyrimidinone

The hydroxyl group of the pyrimidinone is replaced by a chlorine atom using a chlorinating agent.

-

Materials:

-

4-Phenyl-2(1H)-pyrimidinone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst, optional)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-phenyl-2(1H)-pyrimidinone in an excess of phosphorus oxychloride.

-

A catalytic amount of N,N-dimethylaniline can be added.

-

Heat the mixture to reflux and maintain the temperature for a few hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

-

The crude 2-Chloro-4-phenylpyrimidine precipitates as a solid.

-

Collect the solid by filtration, wash it thoroughly with cold water to remove any residual acid, and then dry it.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

-

Applications in Drug Discovery and Development

2-Chloro-4-phenylpyrimidine is a valuable building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[1] The pyrimidine scaffold is a common feature in many kinase inhibitors as it can mimic the adenine base of ATP, thus enabling competitive binding to the ATP-binding site of kinases.

Role as a Synthetic Intermediate for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus in modern drug discovery. The reactive chlorine atom at the 2-position of 2-Chloro-4-phenylpyrimidine allows for the facile introduction of various amine-containing fragments through nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone in the synthesis of many pyrimidine-based kinase inhibitors.

A general workflow for the utilization of 2-Chloro-4-phenylpyrimidine in the synthesis of a generic pyrimidine-based kinase inhibitor is illustrated below.

This synthetic strategy has been employed in the development of inhibitors for various kinases, including:

-

Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer, and several pyrimidine-based CDK inhibitors have been developed. 2-Chloro-4-phenylpyrimidine can serve as a starting point for the synthesis of such inhibitors by introducing specific amine side chains that confer potency and selectivity.

-

Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many cancers. Pyrimidine-based Aurora kinase inhibitors have shown promise in preclinical and clinical studies.[3][4][5][6] The synthesis of these inhibitors often involves the coupling of a chloropyrimidine intermediate with a suitable amine.[3]

Safety and Handling

2-Chloro-4-phenylpyrimidine should be handled with appropriate safety precautions in a laboratory setting. It is classified as a dangerous good for transport.[7] It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2-Chloro-4-phenylpyrimidine is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its well-defined molecular structure and the reactivity of its chloro-substituent make it an invaluable intermediate for the synthesis of complex molecules, particularly pyrimidine-based kinase inhibitors. The synthetic protocols outlined in this guide provide a foundation for its preparation and utilization in drug discovery programs. As the quest for novel and more effective therapeutics continues, the importance of versatile building blocks like 2-Chloro-4-phenylpyrimidine in the rapid and efficient generation of new drug candidates is poised to grow.

References

- 1. Page loading... [guidechem.com]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-chloro-2-phenylpyrimidine | 14790-42-2 [chemicalbook.com]

Synthesis of 2-Chloro-4-phenylpyrimidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Chloro-4-phenylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Introduction

2-Chloro-4-phenylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry due to its versatile reactivity, enabling the synthesis of a wide array of substituted pyrimidine derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the phenyl group at the 4-position influences the molecule's steric and electronic properties, making it a valuable scaffold for the design of novel therapeutic agents. This guide will focus on the most efficient and widely utilized synthetic methodologies for its preparation.

Primary Synthesis Pathway: Regioselective Suzuki Coupling

The most direct and efficient method for the synthesis of 2-Chloro-4-phenylpyrimidine is the regioselective Suzuki cross-coupling reaction. This approach utilizes commercially available 2,4-dichloropyrimidine and phenylboronic acid as the starting materials. The reaction demonstrates a high degree of regioselectivity, with the phenyl group preferentially substituting the chlorine atom at the C4 position of the pyrimidine ring.[1][2][3]

Reaction Scheme

The overall reaction is depicted below:

Caption: Suzuki Coupling for 2-Chloro-4-phenylpyrimidine Synthesis.

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for Suzuki coupling on dichloropyrimidines.[1][2][3]

Materials:

-

2,4-Dichloropyrimidine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

A degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added via syringe.

-

The reaction mixture is heated to reflux (approximately 80-100 °C) and stirred vigorously.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Chloro-4-phenylpyrimidine as a solid.

Data Presentation

| Parameter | Value | Reference |

| Starting Materials | ||

| 2,4-Dichloropyrimidine | 1.0 mmol | [1][3] |

| Phenylboronic Acid | 1.0 - 1.2 mmol | [1][2] |

| Catalyst | ||

| Pd(PPh₃)₄ | 0.5 - 5 mol% | [1][3] |

| Base | ||

| K₂CO₃ | 2.0 - 3.0 mmol | [1][2] |

| Solvent System | ||

| Dioxane/Water | 4:1 to 1:1 | [2] |

| Reaction Conditions | ||

| Temperature | 80 - 100 °C | [1][2] |

| Time | 2 - 24 h | [1][3] |

| Yield | Good to Excellent | [1][3] |

Alternative Synthesis Pathway: Cyclocondensation and Chlorination

An alternative, though more classical and often lower-yielding, approach involves the construction of the pyrimidine ring from acyclic precursors, followed by chlorination. This method typically starts with a β-keto nitrile, such as benzoylacetonitrile, and a nitrogen source like urea or guanidine.

Reaction Scheme

This pathway can be visualized as a two-step process:

Step 1: Pyrimidinone Formation

Caption: Formation of the Pyrimidinone Intermediate.

Step 2: Chlorination

Caption: Chlorination of the Pyrimidinone Intermediate.

Experimental Protocol

Step 1: Synthesis of 4-Phenyl-2(1H)-pyrimidinone

Materials:

-

Benzoylacetonitrile

-

Urea

-

Sodium ethoxide (NaOEt)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add benzoylacetonitrile (1.0 eq) and urea (1.2 eq).

-

The reaction mixture is heated at reflux for several hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to yield 4-Phenyl-2(1H)-pyrimidinone.

Step 2: Synthesis of 2-Chloro-4-phenylpyrimidine

Materials:

-

4-Phenyl-2(1H)-pyrimidinone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

-

A mixture of 4-Phenyl-2(1H)-pyrimidinone (1.0 eq) and phosphorus oxychloride (excess, e.g., 5-10 eq) is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of N,N-dimethylaniline can be added.

-

The mixture is heated at reflux for a few hours.

-

The excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

-

The residue is cooled and cautiously poured onto crushed ice.

-

The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is dried, and the solvent is evaporated to give the crude product.

-

Purification by recrystallization or column chromatography yields 2-Chloro-4-phenylpyrimidine.

Data Presentation

| Parameter | Step 1: Pyrimidinone Formation | Step 2: Chlorination |

| Key Reactants | Benzoylacetonitrile, Urea | 4-Phenyl-2(1H)-pyrimidinone |

| Key Reagent | Sodium Ethoxide | Phosphorus Oxychloride |

| Solvent | Ethanol | None (POCl₃ as solvent) |

| Temperature | Reflux | Reflux |

| Yield | Moderate to Good | Moderate to Good |

Conclusion

The synthesis of 2-Chloro-4-phenylpyrimidine is most efficiently achieved through a regioselective Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid. This method offers high yields and excellent control of regiochemistry. While the classical cyclocondensation-chlorination route is a viable alternative, it often involves harsher conditions and may result in lower overall yields. The choice of synthetic pathway will depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. This guide provides the necessary technical details to enable researchers to successfully synthesize this important chemical intermediate.

References

Solubility of 2-Chloro-4-phenylpyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-chloro-4-phenylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its solubility in different organic solvents is crucial for process development, purification, and formulation.

Physicochemical Properties of 2-Chloro-4-phenylpyrimidine

A summary of the available physical properties for 2-chloro-4-phenylpyrimidine is provided below. This information is essential for handling the compound and for designing solubility experiments.

| Property | Value |

| Molecular Formula | C₁₀H₇ClN₂ |

| Molecular Weight | 190.63 g/mol |

| Melting Point | 86 °C |

| Boiling Point | 368.3 °C at 760 mmHg |

| Appearance | Colorless to white solid |

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data (e.g., in g/100 g of solvent or mole fraction at various temperatures) for 2-chloro-4-phenylpyrimidine has not been formally published. Researchers are encouraged to determine this data experimentally using the protocols outlined in this guide. The following table structure is provided for the systematic recording and comparison of experimentally determined solubility data.

Table 1: Experimental Solubility of 2-Chloro-4-phenylpyrimidine in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction, x) | Method Used |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Tetrahydrofuran (THF) | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

Qualitative Solubility Insights from Synthesis and Recrystallization:

Literature on the synthesis of pyrimidine derivatives often provides qualitative information on solubility. For instance, solvents like ethanol, ethyl acetate, and dichloromethane are commonly used in the synthesis and purification of related compounds, suggesting that 2-chloro-4-phenylpyrimidine is likely to have appreciable solubility in these solvents, particularly at elevated temperatures.[1][2] For recrystallization, solvent mixtures such as heptane/ethyl acetate and methanol/water are often employed for similar organic compounds, indicating that 2-chloro-4-phenylpyrimidine is likely soluble in the more polar component and less soluble in the nonpolar component.[3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of 2-chloro-4-phenylpyrimidine in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[4][5][6]

Principle: A saturated solution is prepared at a constant temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Thermostatic shaker bath or magnetic stirrer with a temperature controller

-

Analytical balance

-

Vials or flasks with secure caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven

Procedure:

-

Add an excess amount of 2-chloro-4-phenylpyrimidine to a vial containing a known organic solvent.

-

Seal the vial and place it in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is essential.

-

Once equilibrium is reached, allow the solution to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated syringe and filter it through a syringe filter into a pre-weighed, dry container. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Record the mass of the container with the saturated solution.

-

Evaporate the solvent in the container using a gentle stream of nitrogen or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, cool the container to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

Calculation:

-

Mass of saturated solution = (Mass of container + solution) - (Mass of empty container)

-

Mass of solute = (Mass of container + residue) - (Mass of empty container)

-

Mass of solvent = Mass of saturated solution - Mass of solute

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

Isothermal Saturation Method with HPLC Analysis

This method is particularly useful for compounds that are sparingly soluble or when a more precise quantification is required.[7]

Principle: A saturated solution is prepared, and the concentration of the solute is determined using High-Performance Liquid Chromatography (HPLC) with a calibration curve.

Apparatus:

-

Same as the gravimetric method (excluding evaporation dishes)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Prepare a series of standard solutions of 2-chloro-4-phenylpyrimidine of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Prepare a saturated solution of 2-chloro-4-phenylpyrimidine in the desired solvent as described in the gravimetric method (steps 1-4).

-

After filtration, accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

Using the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Calculation:

-

Solubility (mg/mL) = Concentration of diluted solution (mg/mL) x Dilution factor

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical process of recrystallization, a technique heavily reliant on solubility principles.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. reddit.com [reddit.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. dissolutiontech.com [dissolutiontech.com]

Spectroscopic Characterization of 2-Chloro-4-phenylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of 2-Chloro-4-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines predicted and representative spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for molecular characterization.

Core Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for 2-Chloro-4-phenylpyrimidine. This data is compiled from analyses of structurally similar compounds and computational predictions, providing a reliable reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Chloro-4-phenylpyrimidine (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.65 | d | 5.2 | H-6 (pyrimidine ring) |

| 8.10 - 8.05 | m | - | H-2', H-6' (phenyl ring) |

| 7.55 - 7.45 | m | - | H-3', H-4', H-5' (phenyl ring) |

| 7.35 | d | 5.2 | H-5 (pyrimidine ring) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Chloro-4-phenylpyrimidine (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C-4 (pyrimidine ring) |

| 161.0 | C-2 (pyrimidine ring) |

| 158.0 | C-6 (pyrimidine ring) |

| 136.5 | C-1' (phenyl ring) |

| 131.0 | C-4' (phenyl ring) |

| 129.0 | C-2', C-6' (phenyl ring) |

| 128.5 | C-3', C-5' (phenyl ring) |

| 118.0 | C-5 (pyrimidine ring) |

Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Data for 2-Chloro-4-phenylpyrimidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1585 | Strong | C=C stretching (aromatic ring) |

| 1550 - 1450 | Strong | C=N and C=C stretching (pyrimidine ring) |

| 850 - 550 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Chloro-4-phenylpyrimidine

| m/z | Relative Intensity (%) | Proposed Fragment |

| 190/192 | 100/33 | [M]⁺ (Molecular ion) |

| 155 | 80 | [M - Cl]⁺ |

| 128 | 40 | [M - Cl - HCN]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 2-Chloro-4-phenylpyrimidine.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 2-Chloro-4-phenylpyrimidine.

-

Transfer the solid into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Mix the sample using a vortex mixer or sonicator until the solid is completely dissolved.[1]

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

-

Securely cap and clearly label the NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Protocol 2: Fourier-Transform Infrared (IR) Spectroscopy

This protocol describes the thin solid film method.[2]

-

Sample Preparation:

-

Dissolve a few milligrams of 2-Chloro-4-phenylpyrimidine in a small amount of a volatile solvent like dichloromethane or acetone.[2]

-

Place a single, clean salt plate (KBr or NaCl) on a clean surface.[2]

-

Using a pipette, apply a drop of the solution to the center of the salt plate.[2]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[2]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Protocol 3: Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum.

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Further dilute this solution to a final concentration of about 10-100 µg/mL.

-

If necessary, filter the solution to remove any particulate matter.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

A detector records the abundance of each fragment, generating the mass spectrum.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like 2-Chloro-4-phenylpyrimidine.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-Chloro-4-phenylpyrimidine.

References

The Chlorine Atom in 2-Chloro-4-phenylpyrimidine: A Gateway for Synthetic Diversification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class of compounds, 2-chloro-4-phenylpyrimidine stands out as a versatile intermediate, primarily due to the reactivity of its chlorine atom at the C2 position. This technical guide delves into the key reactions that leverage the lability of this chlorine atom, providing a comprehensive overview of its synthetic potential through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders the chlorine atom at the C2 position susceptible to nucleophilic attack. This susceptibility facilitates nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of synthetic strategies for modifying this scaffold.

In SNAr reactions involving 2-chloro-4-phenylpyrimidine, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate. The subsequent departure of the chloride ion restores the aromaticity and yields the substituted product. The stability of the Meisenheimer complex, which is enhanced by the delocalization of the negative charge onto the nitrogen atoms of the pyrimidine ring, is a key factor driving this reaction. While many SNAr reactions are believed to proceed through this stepwise mechanism, some studies suggest that a concerted mechanism may also be operative, particularly with good leaving groups like chlorine on heteroaromatic systems.[1]

Amination: Synthesis of 2-Amino-4-phenylpyrimidine Derivatives

The reaction of 2-chloro-4-phenylpyrimidine with a diverse range of primary and secondary amines provides a straightforward route to 2-amino-4-phenylpyrimidine derivatives. These derivatives are of significant interest in drug discovery, with many exhibiting a wide array of biological activities.

Table 1: Synthesis of 2-Amino-4-phenylpyrimidine Derivatives via SNAr

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Ammonia | 2-Amino-4-phenylpyrimidine | NH₃, EtOH, sealed tube, 150 °C, 12 h | High | General knowledge |

| Morpholine | 2-(Morpholino)-4-phenylpyrimidine | Morpholine, EtOH, reflux, 4 h | 85 | Hypothetical example |

| Piperidine | 2-(Piperidin-1-yl)-4-phenylpyrimidine | Piperidine, DMF, 100 °C, 6 h | 92 | Hypothetical example |

| Aniline | N,4-Diphenylpyrimidin-2-amine | Aniline, K₂CO₃, DMF, 120 °C, 24 h | 78 | Hypothetical example |

Experimental Protocol: Synthesis of 2-(Morpholino)-4-phenylpyrimidine

-

To a solution of 2-chloro-4-phenylpyrimidine (1.0 mmol) in ethanol (10 mL) is added morpholine (1.2 mmol).

-

The reaction mixture is heated to reflux and stirred for 4 hours.

-

Progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 2-(morpholino)-4-phenylpyrimidine.

O-Alkylation: Synthesis of 2-Alkoxy-4-phenylpyrimidine Derivatives

The displacement of the chlorine atom with alcohols or alkoxides provides access to 2-alkoxy-4-phenylpyrimidine derivatives. These reactions are typically carried out in the presence of a base to generate the more nucleophilic alkoxide species.

Table 2: Synthesis of 2-Alkoxy-4-phenylpyrimidine Derivatives via SNAr

| Nucleophile | Base | Product | Reaction Conditions | Yield (%) | Reference |

| Methanol | NaOMe | 2-Methoxy-4-phenylpyrimidine | MeOH, reflux, 6 h | 90 | Hypothetical example |

| Ethanol | NaOEt | 2-Ethoxy-4-phenylpyrimidine | EtOH, reflux, 6 h | 88 | Hypothetical example |

| Phenol | K₂CO₃ | 2-Phenoxy-4-phenylpyrimidine | DMF, 100 °C, 12 h | 75 | Hypothetical example |

Experimental Protocol: Synthesis of 2-Methoxy-4-phenylpyrimidine

-

Sodium metal (1.2 mmol) is carefully added to anhydrous methanol (10 mL) under an inert atmosphere.

-

After the sodium has completely dissolved, 2-chloro-4-phenylpyrimidine (1.0 mmol) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 6 hours.

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield 2-methoxy-4-phenylpyrimidine.

Workflow for Nucleophilic Aromatic Substitution (SNAr)

Caption: General workflow for the synthesis of 2-substituted-4-phenylpyrimidines via SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the chlorine atom of 2-chloro-4-phenylpyrimidine serves as an excellent handle for such transformations. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. While the chlorine at the C4 position of 2,4-dichloropyrimidine is more reactive and can be selectively coupled, the C2 chlorine of 2-chloro-4-phenylpyrimidine can also participate in Suzuki coupling, typically requiring more forcing conditions or specialized catalyst systems.[2]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl chloride to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.

Table 3: Suzuki-Miyaura Coupling of 2-Chloro-4-phenylpyrimidine

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 81 (for C4) | [2][3] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Hypothetical |

| Thiophene-2-boronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 18 | 79 | Hypothetical |

Note: The 81% yield corresponds to the reaction of 2,4-dichloropyrimidine with phenylboronic acid to form 2-chloro-4-phenylpyrimidine. The other entries are hypothetical examples for the coupling at the C2 position.

Experimental Protocol: Synthesis of 2,4-Diphenylpyrimidine (Hypothetical)

-

To a microwave vial is added 2-chloro-4-phenylpyrimidine (0.5 mmol), phenylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₂CO₃ (1.5 mmol).

-

The vial is sealed and a mixture of 1,4-dioxane (4 mL) and water (2 mL) is added.

-

The reaction mixture is subjected to microwave irradiation at 120 °C for 30 minutes.

-

After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2,4-diphenylpyrimidine.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This reaction allows for the coupling of 2-chloro-4-phenylpyrimidine with a wide variety of amines, including those that are poor nucleophiles for traditional SNAr reactions.

The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[4]

Table 4: Buchwald-Hartwig Amination of 2-Chloro-4-phenylpyrimidine

| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 88 | Hypothetical |

| Benzylamine | Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane | 100 | 12 | 91 | Hypothetical |

| Indole | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 24 | 75 | Hypothetical |

Experimental Protocol: Synthesis of N,4-Diphenylpyrimidin-2-amine (Hypothetical)

-

An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).

-

The tube is evacuated and backfilled with argon.

-

2-Chloro-4-phenylpyrimidine (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.

-

The Schlenk tube is sealed and the mixture is heated in an oil bath at 110 °C for 16 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The residue is purified by column chromatography to give N,4-diphenylpyrimidin-2-amine.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a powerful tool for the synthesis of arylalkynes.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5]

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Subsequent reductive elimination yields the final product. Copper-free Sonogashira couplings have also been developed.[6]

Table 5: Sonogashira Coupling of 2-Chloro-4-phenylpyrimidine

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 8 | 82 | Hypothetical |

| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | DIPA | Toluene | 80 | 12 | 78 | Hypothetical |

| 1-Hexyne | Pd₂(dba)₃ | CuI | Et₃N | DMF | 70 | 10 | 85 | Hypothetical |

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4-phenylpyrimidine (Hypothetical)

-

To a Schlenk tube under an argon atmosphere is added 2-chloro-4-phenylpyrimidine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

-

Anhydrous THF (10 mL) and triethylamine (3.0 mmol) are added, followed by phenylacetylene (1.2 mmol).

-

The reaction mixture is heated to 65 °C and stirred for 8 hours.

-

After cooling, the mixture is filtered, and the filtrate is concentrated.

-

The residue is dissolved in ethyl acetate and washed with aqueous ammonium chloride and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography to afford 2-(phenylethynyl)-4-phenylpyrimidine.

Catalytic Cycles of Sonogashira Coupling

Caption: Simplified catalytic cycles for the copper-catalyzed Sonogashira coupling.

Conclusion

The chlorine atom in 2-chloro-4-phenylpyrimidine is a highly valuable functional group that provides a versatile entry point for the synthesis of a wide range of derivatives. Through well-established methodologies such as nucleophilic aromatic substitution and an array of palladium-catalyzed cross-coupling reactions, researchers can readily introduce diverse functionalities at the C2 position. This reactivity profile underscores the importance of 2-chloro-4-phenylpyrimidine as a key building block in the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols and data presented in this guide offer a solid foundation for the exploration of this privileged scaffold.

References

- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

The Pivotal Role of 2-Chloro-4-phenylpyrimidine: A Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyrimidine derivatives hold a place of prominence, featuring in numerous approved drugs and clinical candidates. 2-Chloro-4-phenylpyrimidine is a key chemical intermediate, offering a versatile scaffold for the synthesis of complex molecules with significant biological activity. Its strategic placement of a reactive chlorine atom at the 2-position and a phenyl group at the 4-position allows for diverse functionalization, making it a valuable building block in the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of 2-Chloro-4-phenylpyrimidine, with a focus on its role in the generation of potent kinase inhibitors.

Synthesis of 2-Chloro-4-phenylpyrimidine

The synthesis of 2-Chloro-4-phenylpyrimidine can be efficiently achieved through a regioselective Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. A representative synthetic workflow starts from the readily available 2,4-dichloropyrimidine.

Synthetic route to 2-Chloro-4-phenylpyrimidine.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative method adapted from procedures for similar Suzuki couplings on dichloropyrimidines.[1][2][3]

-

Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq.), phenylboronic acid (1.0-1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5-5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (2:1 v/v).

-

Reaction Conditions: Seal the vial and subject the mixture to microwave irradiation at 100°C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 2-Chloro-4-phenylpyrimidine.

| Starting Material | Reagents | Catalyst | Solvent | Conditions | Yield | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid, K₂CO₃ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 100°C, 15 min (Microwave) | ~80% | [3] |

| 2,4-Dichloropyrimidine | Phenylboronic acid, K₂CO₃ | Pd(PPh₃)₄ | Toluene/Ethanol/H₂O | 55°C, 12 h | 51% | [4] |

Key Reactions of 2-Chloro-4-phenylpyrimidine

The chlorine atom at the 2-position of 2-Chloro-4-phenylpyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent electrophile for the introduction of various functionalities.

Nucleophilic Aromatic Substitution (SNAr)

2-Chloro-4-phenylpyrimidine readily reacts with a wide range of nucleophiles, including amines, anilines, and thiols. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

General scheme for SNAr reactions.

Experimental Protocol: Amination of 2-Chloro-4-phenylpyrimidine

The following is a general protocol for the amination of 2-Chloro-4-phenylpyrimidine.

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve 2-Chloro-4-phenylpyrimidine (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

-

Reaction Conditions: Stir the mixture at a suitable temperature, which can range from room temperature to 120°C, and monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by standard procedures such as extraction and purified by column chromatography.

| Nucleophile | Reagents | Solvent | Conditions | Yield |

| Substituted Anilines | DIPEA | n-Butanol | 120°C | Good to Excellent |

| Aliphatic Amines | K₂CO₃ | DMF | 80°C | High |

| Thiols | NaH | THF | Room Temp. | High |

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-amino-4-phenylpyrimidine scaffold, readily accessible from 2-Chloro-4-phenylpyrimidine, is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to modulate these signaling pathways and achieve a therapeutic effect.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are key regulators of the cell cycle. Inhibitors of CDKs can halt the uncontrolled proliferation of cancer cells. Several potent CDK inhibitors are based on the 2-anilinopyrimidine scaffold, which can be synthesized from 2-Chloro-4-phenylpyrimidine.

Inhibition of the CDK9 pathway by a 2-anilinopyrimidine derivative.

Inhibition of CDK9 by 2-anilinopyrimidine derivatives prevents the phosphorylation of RNA Polymerase II, which in turn suppresses the transcription of anti-apoptotic proteins like Mcl-1 and c-Myc, ultimately leading to apoptosis in cancer cells.[5]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Vascular endothelial growth factor receptors are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors targeting the kinase activity of VEGFRs can effectively block this process. The 2-amino-4-phenylpyrimidine scaffold is also a common feature in many VEGFR inhibitors.

Inhibition of the VEGFR2 pathway by a 2-aminopyrimidine derivative.

By binding to the ATP-binding site of the VEGFR2 kinase domain, these inhibitors prevent its activation and downstream signaling, thereby inhibiting the key processes of angiogenesis.

Conclusion

2-Chloro-4-phenylpyrimidine is a highly valuable and versatile chemical intermediate in the field of drug discovery and development. Its straightforward synthesis and the reactivity of the 2-chloro substituent allow for the efficient construction of diverse molecular libraries. In particular, its utility as a precursor for 2-amino-4-phenylpyrimidine derivatives has been instrumental in the development of potent kinase inhibitors targeting critical cancer-related signaling pathways. This technical guide serves as a comprehensive resource for researchers and scientists, providing the necessary information to effectively utilize 2-Chloro-4-phenylpyrimidine in their synthetic and medicinal chemistry endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

An In-depth Technical Guide to 2-Chloro-4-phenylpyrimidine: Derivatives, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological activities of 2-chloro-4-phenylpyrimidine and its analogs. This pyrimidine core is a key pharmacophore in a variety of biologically active molecules, demonstrating significant potential in medicinal chemistry and drug discovery. This document details synthetic methodologies, presents quantitative biological data, and outlines experimental protocols for the evaluation of these compounds.

Synthesis of the 2-Chloro-4-phenylpyrimidine Scaffold

The primary and most versatile method for the synthesis of the 2-chloro-4-phenylpyrimidine core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms the C-C bond between a chloropyrimidine and a phenylboronic acid derivative.

A representative synthetic scheme for the preparation of 2-chloro-4-phenylpyrimidine is depicted below:

Figure 1: General synthesis of 2-chloro-4-phenylpyrimidine via Suzuki coupling.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol describes the synthesis of 2-chloro-4-phenylpyrimidine from 2,4-dichloropyrimidine and phenylboronic acid using microwave irradiation.[1][2]

Materials:

-

2,4-Dichloropyrimidine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Microwave reactor vial

-

Magnetic stir bar

Procedure:

-

To a microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.5 mmol, 1.0 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).

-

Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100°C for 15 minutes with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (EtOAc/n-Hexane as eluent) to yield 2-chloro-4-phenylpyrimidine.

Known Derivatives and Analogs

The 2-chloro-4-phenylpyrimidine scaffold serves as a versatile intermediate for the synthesis of a wide range of derivatives, primarily through nucleophilic substitution at the C2 position and further functionalization of the phenyl ring.

2-Amino Derivatives

The chlorine atom at the C2 position is readily displaced by various amines to generate 2-amino-4-phenylpyrimidine derivatives. These compounds have shown significant biological activity, particularly as kinase inhibitors.

A general reaction for the synthesis of 2-amino derivatives is shown below:

Figure 2: General synthesis of 2-amino-4-phenylpyrimidine derivatives.

Biological Activities and Therapeutic Targets

Derivatives of 2-chloro-4-phenylpyrimidine have been extensively investigated for their therapeutic potential across various disease areas. A significant focus has been on their role as kinase inhibitors in oncology.

Kinase Inhibition

Numerous studies have demonstrated the potent inhibitory activity of 2-phenylpyrimidine derivatives against a range of kinases involved in cancer cell proliferation and survival.

Table 1: Kinase Inhibitory Activity of 2-Phenylpyrimidine Analogs

| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Reference |

| A23 | EGFRDel19/T790M/C797S | 133 | Ba/F3 | [3] |

| 13 | Aurora A | 38.6 | - | [4][5] |

| 33 | JAK1 | 2.1 | - | [6] |

| 33 | JAK2 | 12 | - | [6] |

| Compound 10 | c-Src | 60,400 | - | |

| Compound 10 | Btk | 90,500 | - | |

| Compound 10 | Lck | 110,000 | - |

Antifungal Activity

Certain 2-phenylpyrimidine derivatives have been identified as promising antifungal agents, targeting the CYP51 enzyme.

Table 2: Antifungal Activity of 2-Phenylpyrimidine Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| C6 | Candida albicans | 0.125 | [7] |

| C6 | Candida glabrata | 0.5 | [7] |

| C6 | Cryptococcus neoformans | 0.25 | [7] |

Experimental Protocols: Biological Assays

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of test compounds against a specific kinase.[8]

Workflow:

Figure 3: Workflow for an in vitro kinase inhibition assay.

Materials:

-

Test compounds

-

Kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

ATP detection reagent (e.g., Kinase-Glo®)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: Dispense a small volume of the diluted compounds into the wells of a 384-well assay plate. Include appropriate controls (e.g., vehicle control with DMSO only, positive control with a known inhibitor).

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.

-

Add the kinase reaction mixture to the wells of the assay plate to start the reaction.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Signal Detection:

-

Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Involvement

2-Phenylpyrimidine-based kinase inhibitors often target key nodes in cellular signaling pathways that are dysregulated in cancer. For example, inhibitors of Aurora A kinase interfere with the mitotic checkpoint, leading to cell cycle arrest and apoptosis.

Figure 4: Simplified signaling pathway showing inhibition of Aurora A kinase.

Conclusion

The 2-chloro-4-phenylpyrimidine scaffold represents a privileged structure in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities of its derivatives, particularly as kinase inhibitors, underscores its importance in drug discovery. Further exploration of the structure-activity relationships of 2-phenylpyrimidine analogs holds significant promise for the identification of new and improved drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]